2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound featuring an oxazole ring and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the formation of the oxazole ring followed by the attachment of the benzodioxin moiety. Common synthetic routes include:
Cyclization Reactions: Starting from 4-chlorobenzoyl chloride and an appropriate amine, the oxazole ring is formed through cyclization.
Coupling Reactions: The benzodioxin moiety is introduced via coupling reactions using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclization and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
Oxidation: Formation of oxazole N-oxide derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of iodinated phenyl derivatives.
Scientific Research Applications
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.
Biological Studies: Used in studies exploring enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, altering their activity.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-bromophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its brominated or fluorinated analogs.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-3-1-12(2-4-13)17-10-15(22-26-17)11-19(23)21-14-5-6-16-18(9-14)25-8-7-24-16/h1-6,9-10H,7-8,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICMXPKGUCRIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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